
MK-2461
Descripción general
Descripción
MK-2461 es un nuevo inhibidor de quinasa multidiana competitivo con ATP que inhibe preferentemente el receptor c-Met activado. La tirosina quinasa receptora c-Met es un objetivo atractivo para el bloqueo terapéutico en el cáncer . This compound ha mostrado actividades inhibitorias significativas contra el receptor del factor de crecimiento de fibroblastos, el receptor del factor de crecimiento derivado de plaquetas y otras tirosina quinasas receptoras .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
MK-2461 ejerce sus efectos inhibiendo la actividad quinasa del receptor c-Met. Se une preferentemente a la forma activada de c-Met, evitando su autofosforilación y la activación posterior de las vías de señalización descendentes . Esta inhibición conduce a la supresión de la proliferación celular, la migración y la supervivencia, que son procesos críticos en el desarrollo y la progresión del cáncer .
Análisis Bioquímico
Biochemical Properties
MK-2461 has shown to inhibit the phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It interacts with these kinases, suppressing their activity and thereby influencing the biochemical reactions they are involved in . The compound this compound is also known to bind preferentially to activated c-Met, indicating a specific interaction with this activated form .
Cellular Effects
In tumor cells, this compound effectively suppresses constitutive or ligand-induced phosphorylation of the juxtamembrane domain and COOH-terminal docking site of c-Met . This leads to downstream effects on the phosphoinositide 3-kinase–AKT and Ras–extracellular signal-regulated kinase pathways . This compound also inhibits hepatocyte growth factor/c-Met–dependent mitogenesis, migration, cell scatter, and tubulogenesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the in vitro phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It is less potent as an inhibitor of c-Met autophosphorylation at the kinase activation loop . This suggests that this compound may preferentially inhibit certain functions of c-Met, while allowing others to proceed .
Temporal Effects in Laboratory Settings
It is known that this compound can effectively suppress c-Met signaling and tumor growth in a murine xenograft model of c-Met–dependent gastric cancer .
Dosage Effects in Animal Models
In animal models, a well-tolerated oral regimen of this compound administered at 100 mg/kg twice daily effectively suppressed c-Met signaling and tumor growth
Métodos De Preparación
La síntesis de MK-2461 implica varios pasos, incluida la preparación de intermediarios y la reacción de acoplamiento final. Las condiciones de reacción a menudo implican el uso de bases fuertes, como el hidruro de sodio, y solventes como la dimetilformamida . Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
MK-2461 experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de sulfóxidos o sulfonas .
Comparación Con Compuestos Similares
MK-2461 es único en su capacidad para inhibir selectivamente la forma activada de c-Met. Compuestos similares incluyen otros inhibidores de c-Met, como crizotinib y cabozantinib, que también se dirigen al receptor c-Met pero pueden tener diferentes perfiles de selectividad y mecanismos de acción . La unión preferencial de this compound a la forma activada de c-Met lo distingue de estos otros inhibidores .
Actividad Biológica
The compound 14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene , also referred to as MK-2461, is a complex organic molecule recognized for its significant biological activity, particularly as a kinase inhibitor targeting the c-Met receptor. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N5O5S. Its structure includes several functional groups that contribute to its biological activity:
- Dioxane ring : Provides stability and potential for hydrolysis.
- Methylsulfamoyl group : Enhances solubility and reactivity.
- Pyrazole derivative : Imparts significant medicinal properties.
This compound acts primarily as an ATP-competitive inhibitor of the c-Met receptor. It binds to the ATP-binding pocket of c-Met, preventing ATP from binding and blocking downstream signaling pathways essential for cancer cell proliferation and survival. The compound exhibits an IC50 value of approximately 2.5 nM , indicating potent inhibitory activity against activated c-Met.
Additional Targets
Besides c-Met, this compound also shows inhibitory effects on other kinases, including:
- Fibroblast Growth Factor Receptor (FGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
These multi-targeted actions may enhance its efficacy in treating various cancers driven by different signaling pathways .
Biological Activity and Therapeutic Applications
Research indicates that this compound has significant potential in cancer therapy due to its ability to inhibit tumor growth and metastasis associated with c-Met overexpression. The biological activities include:
- Antitumor Effects : Inhibition of cancer cell proliferation in vitro and in vivo models.
- Potential in Combination Therapy : Synergistic effects observed when combined with other anticancer agents.
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
-
Study on NSCLC (Non-Small Cell Lung Cancer) :
- Objective : Assess the impact of this compound on tumor growth.
- Findings : Significant reduction in tumor size and prolonged survival compared to control groups.
-
Combination Therapy with Chemotherapeutics :
- Objective : Evaluate the synergistic effects of this compound with standard chemotherapy.
- Findings : Enhanced apoptosis in cancer cells and improved overall response rates.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Dioxane + Pyrazole | Inhibitor of c-Met |
S2774 | Related pyrazole | Potential anti-cancer activity |
Benzocycloheptapyridine Derivatives | Similar core structure | Various pharmacological properties |
This compound's specific combination of functional groups contributes to its superior potency as an inhibitor compared to these related compounds .
Propiedades
IUPAC Name |
14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-28-13-18(12-26-28)17-9-22-23(25-11-17)6-4-16-3-5-19(10-21(16)24(22)30)27-35(31,32)29(2)14-20-15-33-7-8-34-20/h3-6,9-13,20,27H,7-8,14-15H2,1-2H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEBLDKNWBUGRZ-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)C[C@@H]5COCCO5)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917879-39-1 | |
Record name | MK-2461 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917879391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-2461 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4200RD53XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.